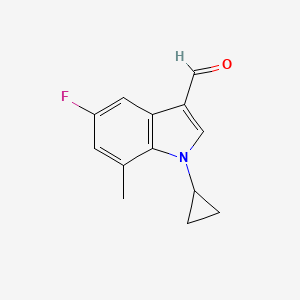

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the indole ring, along with an aldehyde functional group at the 3-position.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the indole derivative.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further functionalized to introduce the cyclopropyl, fluorine, and methyl groups.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and green chemistry principles is often employed to minimize environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antitumor Activity

One of the primary applications of this compound lies in its potential as an antitumor agent. Research indicates that indole derivatives, including 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde, exhibit significant inhibitory effects on tumor cell proliferation. These compounds can interfere with cell division through various mechanisms:

- Inhibition of Mitosis : The compound has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division. This action leads to apoptosis in cancer cells, making it a candidate for chemotherapy applications .

- Anti-Angiogenic Properties : The ability to prevent tumor vascularization further enhances its potential as an antitumor agent. By inhibiting angiogenesis, the compound may reduce tumor growth and metastasis .

Protective Effects Against Infections

Recent studies have highlighted the protective effects of indole aldehyde derivatives against infectious agents such as Toxoplasma gondii. The introduction of aldehyde groups into the indole scaffold has been shown to enhance gastrointestinal motility and protect the intestinal barrier during acute infections:

- Mechanism of Action : The compound's aldehyde functionality allows it to form hydrogen bonds with biological targets, enhancing its protective effects against pathogens. In vivo studies demonstrated that derivatives exhibited a higher selectivity index compared to standard treatments, indicating their potential as therapeutic agents for intestinal diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, each contributing to its utility in research:

- Vilsmeier-Haack Reaction : This method has been widely used for synthesizing indole derivatives by introducing aldehyde groups effectively. The reaction conditions can be optimized for yield and purity, making it suitable for large-scale synthesis .

- Catalytic Approaches : Recent advancements in catalytic one-pot synthesis have enabled efficient production of cyclopropyl carbaldehydes from indoles, showcasing high yields and minimizing environmental impact .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Similar Compounds

1-cyclopropyl-5-fluoro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.

1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom at the 5-position.

5-fluoro-7-methyl-1H-indole-3-carbaldehyde: Lacks the cyclopropyl group at the 1-position.

Uniqueness

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

1-Cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article explores its pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with the following characteristics:

- Molecular Formula : C₁₃H₁₂FN₂O

- Molecular Weight : Approximately 232.25 g/mol

- Structural Features :

- Cyclopropyl group at position 1

- Fluoro substituent at position 5

- Methyl group at position 7

- Aldehyde functional group at position 3

1. Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity against various RNA and DNA viruses.

- Experimental Procedures : In vitro assays were conducted to determine the inhibitory concentrations (IC50) against viral replication.

- Results Summary : Certain derivatives showed promising IC50 values, indicating effective inhibition of viral activity.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.

- Experimental Procedures : Cellular models simulating inflammatory responses were treated with the compound, measuring cytokine levels.

- Results Summary : Significant reductions in key inflammatory markers were observed, suggesting therapeutic benefits in inflammatory conditions.

3. Anticancer Activity

The cytotoxic effects of this indole derivative on cancer cells have also been a focus of research.

- Experimental Procedures : Various cancer cell lines were treated with the compound, followed by cell viability assays to assess cytotoxicity.

- Results Summary : The compound induced apoptosis in cancer cells at certain concentrations, providing a basis for further investigation into its anticancer potential.

4. Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against several bacterial and fungal strains.

- Experimental Procedures : Disk diffusion and Minimum Inhibitory Concentration (MIC) tests were utilized to evaluate effectiveness.

- Results Summary : The compound demonstrated inhibitory effects on multiple microbial species, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds highlights variations in biological activity due to different substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde | Chlorobenzyl group instead of cyclopropyl | Potentially different biological activity profiles |

| 5-Chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde | Chlorine substitution at the fifth position | May exhibit enhanced antimicrobial properties |

| 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde | Cyclopentyl and phenyl groups | Different steric effects influencing reactivity |

Case Studies and Research Findings

Several studies have documented the biological activities of indole derivatives, including this specific compound:

- A study published in Frontiers in Nutrition examined the effects of indole derivatives on intestinal health, noting their role in enhancing barrier function and reducing inflammation .

- Research highlighted in MDPI explored the antimicrobial properties of related alkaloids, providing context for the potential applications of indole derivatives like this compound .

- Investigations into structure-activity relationships (SAR) have indicated that modifications in the indole structure can significantly influence biological outcomes, emphasizing the importance of further exploration into this compound's mechanisms .

Propriétés

IUPAC Name |

1-cyclopropyl-5-fluoro-7-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUESOVEMJNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.